molecular formula C9H8N2 B160992 2-Aminoquinoline CAS No. 580-22-3

2-Aminoquinoline

Cat. No.: B160992
CAS No.: 580-22-3
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
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Description

2-Aminoquinoline is an organic compound that belongs to the class of heterocyclic aromatic amines. It consists of a quinoline ring system with an amino group attached at the second position. This compound is of significant interest due to its versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline scaffold is a vital structure in drug discovery, serving as a core template for the development of various pharmacologically active compounds.

Mechanism of Action

Target of Action

2-Aminoquinoline, like other quinoline derivatives, is thought to inhibit heme polymerase activity . This compound has been found to target the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers .

Mode of Action

The compound’s interaction with its targets results in the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Biochemical Pathways

The PI3K/AKT/mTOR pathway, which this compound targets, plays a significant role in cell survival, growth, and proliferation . By inhibiting this pathway, this compound can potentially disrupt these processes, leading to the death of the parasite or cancer cells .

Pharmacokinetics

Primaquine and its metabolites can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight was implemented as an allometric function on the clearance and volume parameters for all compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s biochemical pathways, leading to its death . In the context of cancer cells, the inhibition of the PI3K/AKT/mTOR pathway can lead to reduced cell survival, growth, and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the emergence of antimicrobial resistance (AMR) can reduce the efficacy of the compound . This resistance can arise due to changes in the environment, such as the indiscriminate use of antimicrobials .

Biochemical Analysis

Biochemical Properties

2-Aminoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial DNA processes, making this compound an effective antimicrobial agent. Additionally, this compound has been shown to interact with the PI3K/AKT/mTOR pathway proteins, which are involved in cell growth and survival, indicating its potential as an anticancer agent .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by interfering with the PI3K/AKT/mTOR signaling pathway . This compound also impacts gene expression and cellular metabolism, leading to altered metabolic flux and reduced cell viability. In microbial cells, this compound disrupts DNA synthesis and repair, resulting in cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity and preventing DNA replication and transcription . In cancer cells, this compound interacts with the PI3K/AKT/mTOR pathway proteins, leading to the inhibition of cell growth and induction of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to effectively inhibit tumor growth and reduce microbial infections without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase . These interactions lead to the formation of metabolites that can influence the compound’s efficacy and toxicity. The metabolic pathways of this compound also affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is known to accumulate in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments, enhancing its efficacy in disrupting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoquinoline can be synthesized through several methods, including:

    Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form the quinoline ring system.

    1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a 1,3-dipole with a dipolarophile to form the quinoline ring.

    One-Pot Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants in a single reaction vessel to form the quinoline ring.

    Reductive Amination: This method involves the reduction of an imine intermediate to form the aminoquinoline.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. Common industrial methods include:

    Transition Metal Catalyzed Reactions: These reactions use transition metal catalysts to facilitate the formation of the quinoline ring.

    Metal-Free Ionic Liquid Mediated Reactions: These reactions use ionic liquids as solvents and catalysts to promote the formation of the quinoline ring.

    Ultrasound Irradiation Reactions: These reactions use ultrasound energy to enhance the reaction rate and yield.

    Green Reaction Protocols: These methods focus on using environmentally friendly reagents and conditions to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

2-Aminoquinoline undergoes various types of chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include quinoline N-oxide and other oxidized derivatives.

    Reduction: Reduction of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed include dihydroquinoline derivatives.

    Substitution: Substitution reactions involve the replacement of the amino group with other functional groups. Common reagents used in these reactions include halogens, sulfonyl chlorides, and acyl chlorides. The major products formed include halogenated, sulfonylated, and acylated quinoline derivatives.

Scientific Research Applications

2-Aminoquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for studying biological processes.

    Medicine: It serves as a core structure for the development of antimalarial, antibacterial, antifungal, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Aminoquinoline can be compared with other similar compounds such as:

    Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold but has different substituents.

    Amodiaquine: Another antimalarial drug with a similar structure but different pharmacological properties.

    Primaquine: An antimalarial drug that also contains the quinoline scaffold but has a different mechanism of action.

The uniqueness of this compound lies in its versatile applications and the ease with which it can be functionalized to develop a wide range of pharmacologically active compounds.

Properties

IUPAC Name

quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Aminoquinoline
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CAS No.

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
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Record name 2-Aminoquinoline
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Record name 2-Aminoquinoline
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Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
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Synthesis routes and methods I

Procedure details

The conversion of (4-chloroquinolin-7-yl)methyl ether B to compound IA is accomplished with an appropriate amine at temperatures between 0-200° C. optionally in a sealed tube and/or under microwave irradiation, either using a large excess of the amine without solvent, or on reaction with a 2-20-fold excess, in a suited solvent such as ethanol or 1-methylpyrrolidin-2-one, optionally in the presence of lithium chloride or sodium iodide and pyridine. In the case of R30=halogen, the isomeric 2-aminoquinoline derivative, which may result as a side product, is separated from the desired 4-aminoquinoline, e.g., by chromatography or crystallization.
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Synthesis routes and methods II

Procedure details

In a Skraup synthesis, a phenylene diamine (148) or a nitroaniline is reacted with glycerine (149) and sulfuric acid or arsenic acid and an oxidizing agent, such as m-nitrobenzene sulfonic acid (Scheme 66). ##STR86## An intermediate amino- or nitro-guinoline or isoguinoline is produced. In the case of the amino-quinoline, it is not isolated, as it reacts immediately with excess reagents to yield the phenanthroline. If a nitro-aniline has been used to produce a nitroguinoline, it is isolated and purified if necessary. This often removes large amounts of tars produced by the Skraup synthesis. The nitro group is then reduced by standard conditions to yield an aminoquinoline. The aminoquinoline is then subjected to another Skraup reaction (sulfuric or arsenic acid, or both, glycerins and m-nitrobenzenesulfonic acid) to yield the phenanthroline.
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Synthesis routes and methods III

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
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200 mg
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Synthesis routes and methods IV

Procedure details

6-Bromo-2-chloroquinoline (250 mg, 1.0 mmol) and N-methylaniline (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 205 (88 mg, 31%). [M−H]−=277.0 m/z. Activity: B
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250 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-aminoquinoline a promising scaffold for targeting Src Homology 3 (SH3) domains?

A1: this compound represents a unique class of entirely small-molecule ligands capable of binding to SH3 domains. [] This is significant because SH3 domains are crucial for protein-protein interactions involved in various cellular processes, making them attractive therapeutic targets. []

Q2: How does the position of substituents on the this compound ring affect its binding affinity to the Tec SH3 domain?

A2: Research indicates that 6-substituted 2-aminoquinolines exhibit significantly higher binding affinity to the Tec SH3 domain compared to unsubstituted or 5- and 7-substituted analogs. [, ] This suggests a crucial role of the 6th position in achieving optimal interactions within the binding pocket. [, ]

Q3: Does N-benzylation of this compound influence its interaction with SH3 domains?

A3: While N-benzylation slightly reduces the binding affinity to the Tec SH3 domain compared to unsubstituted this compound, evidence suggests that the benzylic substituents might form additional contacts with the SH3 domain surface. [] This finding opens avenues for further exploration and optimization of ligand binding. []

Q4: How does this compound exert its inhibitory effect on neuronal nitric oxide synthase (nNOS)?

A4: 2-Aminoquinolines act as potent nNOS inhibitors by mimicking the interactions of the natural substrate, l-arginine, within the enzyme's active site. [] X-ray crystallography reveals that specific structural features of 2-aminoquinolines facilitate key interactions with a conserved glutamate residue, crucial for nNOS inhibition. []

Q5: Can this compound derivatives target specific nNOS residues not found in other nitric oxide synthase isoforms?

A5: Yes, research demonstrates that 7-phenyl-2-aminoquinolines can interact with an nNOS-specific aspartate residue absent in other isoforms like eNOS. [] This interaction, confirmed by X-ray crystallography and mutagenesis studies, contributes to the impressive selectivity of these compounds towards nNOS. []

Q6: How does this compound impact articular cartilage degradation in a rat model of osteoarthritis?

A6: Studies reveal that this compound effectively prevents articular cartilage damage in osteoarthritis rats. [] This protective effect is attributed to its ability to inhibit the expression of inflammatory cytokines, downregulate NF-κB activation, and suppress the levels of pro-inflammatory mediators like PGE2, MMP-13, and substance P. []

Q7: Does this compound demonstrate therapeutic potential in a mouse model of Parkinson's disease?

A7: Yes, this compound exhibits promising results in a mouse model of Parkinson's disease induced by MPTP. [] Treatment with this compound effectively reduces motor deficits, inhibits astrocyte apoptosis triggered by MPP+, and regulates the Bax/Bcl-2 ratio by targeting JNK phosphorylation. []

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